

# Pioneering Synthesis of 2-Nitrophenylacetonitrile: A Technical Overview

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## Compound of Interest

Compound Name: *2-Nitrophenylacetonitrile*

Cat. No.: *B016159*

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An in-depth examination of the first synthesis of **2-Nitrophenylacetonitrile**, a significant intermediate in organic synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experimental procedures, supported by quantitative data and visual process diagrams.

The discovery and initial synthesis of **2-Nitrophenylacetonitrile** are rooted in the late 19th-century explorations of nitroaromatic compounds. While a single definitive publication detailing its first isolation is not readily apparent, the foundational work of Arnold Reissert in 1897 on the condensation of ortho-nitrotoluene with diethyl oxalate laid the crucial groundwork. This reaction, now a cornerstone of the Reissert indole synthesis, produces ethyl o-nitrophenylpyruvate, a direct precursor from which **2-Nitrophenylacetonitrile** can be derived. This guide reconstructs the pioneering synthetic pathway based on historical context and subsequent procedural refinements.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with a plausible early synthetic route to **2-Nitrophenylacetonitrile**, proceeding through the formation of 2-nitrophenylpyruvic acid oxime.

Parameter	Value	Reference
Step 1: Ethyl o-nitrophenylpyruvate		
Yield	Not explicitly reported in early literature; modern adaptations show variable yields.	General Chemical Principles
Step 2: 2-Nitrophenylpyruvic acid oxime		
Yield	Not explicitly quantified in historical context.	Inferred from subsequent steps
Step 3: 2-Nitrophenylacetonitrile		
Melting Point	82-84 °C	[1]
Appearance	Pale yellow to pale brown solid	Alfa Aesar, Thermo Fisher Scientific

## Experimental Protocols

The following protocols detail the key stages in the historical synthesis of **2-Nitrophenylacetonitrile**.

### Step 1: Synthesis of Ethyl o-nitrophenylpyruvate (Reissert Condensation)

This procedure is based on the principles of the Reissert reaction.[2]

Materials:

- o-Nitrotoluene
- Diethyl oxalate
- Potassium ethoxide

- Absolute ethanol
- Dry ether

Procedure:

- A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal in absolute ethanol under an inert atmosphere.
- The potassium ethoxide solution is then diluted with dry ether.
- A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at room temperature.
- The reaction mixture is stirred for several hours to allow for the condensation to complete, resulting in the formation of the potassium salt of ethyl o-nitrophenylpyruvate, which precipitates from the solution.
- The precipitate is collected by filtration, washed with dry ether, and then neutralized with a suitable acid (e.g., dilute acetic acid) to yield ethyl o-nitrophenylpyruvate.

## Step 2: Formation of 2-Nitrophenylpyruvic Acid Oxime

This step involves the conversion of the pyruvate to its corresponding oxime.

Materials:

- Ethyl o-nitrophenylpyruvate
- Hydroxylamine hydrochloride
- Sodium acetate
- Aqueous ethanol

Procedure:

- Ethyl o-nitrophenylpyruvate is dissolved in a mixture of ethanol and water.

- Hydroxylamine hydrochloride and a base such as sodium acetate are added to the solution.
- The mixture is heated under reflux for a period to facilitate the formation of the oxime.
- Upon cooling, the 2-nitrophenylpyruvic acid oxime precipitates and is collected by filtration.

## Step 3: Synthesis of 2-Nitrophenylacetonitrile

This final step involves the dehydration of the oxime to the nitrile.[\[1\]](#)

Materials:

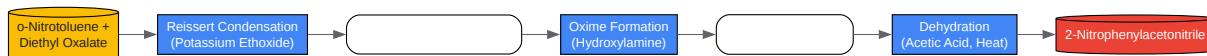
- 2-Nitrophenylpyruvic acid oxime
- Glacial acetic acid
- Water

Procedure:

- A suspension of 2-nitrophenylpyruvic acid oxime is prepared in a mixture of water and glacial acetic acid in a suitable reactor.
- The stirred suspension is heated to 90°C under a nitrogen atmosphere and maintained at this temperature for 2 hours.
- The resulting dark solution is allowed to cool slowly and is stirred overnight at ambient temperature.
- The product is extracted from the aqueous mixture using methylene chloride.
- The combined organic extracts are washed with water and dried over magnesium sulfate.
- The solvent is removed under reduced pressure, and the solid residue is recrystallized from isopropanol to yield **2-nitrophenylacetonitrile**.

## Visualizing the Synthesis

The logical workflow of the synthesis of **2-Nitrophenylacetonitrile** can be visualized as a three-stage process, from the initial condensation to the final nitrile formation.



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Caption: Synthetic pathway of **2-Nitrophenylacetonitrile**.

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## References

- 1. prepchem.com [prepchem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
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